molecular formula C32H28ClNO7 B11480020 Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate

Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate

Cat. No.: B11480020
M. Wt: 574.0 g/mol
InChI Key: IVBINSNLOHGLPC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a chlorophenyl group

Preparation Methods

The synthesis of Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,1-a]isoquinoline core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through a series of substitution reactions. The final step involves esterification to introduce the ethyl 2-oxoacetate group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s biological activity.

    Substitution: The presence of methoxy and chlorophenyl groups allows for nucleophilic substitution reactions, which can be used to introduce different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.

    Medicine: Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C32H28ClNO7

Molecular Weight

574.0 g/mol

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate

InChI

InChI=1S/C32H28ClNO7/c1-6-41-32(36)31(35)30-27(18-7-10-21(33)11-8-18)28(20-9-12-23(37-2)24(16-20)38-3)29-22-17-26(40-5)25(39-4)15-19(22)13-14-34(29)30/h7-17H,6H2,1-5H3

InChI Key

IVBINSNLOHGLPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=C2N1C=CC3=CC(=C(C=C32)OC)OC)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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